B1577374 Microcin C7

Microcin C7

Cat. No.: B1577374
Attention: For research use only. Not for human or veterinary use.
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Description

Microcin C7 (McC7) is a ribosomally synthesized and post-translationally modified peptide (RiPP) that functions as a potent "Trojan horse" nucleotide antibiotic . It is produced by Escherichia coli and consists of a formylated heptapeptide (f-MRTGNAD) with a modified adenosine monophosphate (AMP) covalently attached to the C-terminus via a phosphoramidate bond . Its unique mechanism involves the peptide moiety facilitating cellular uptake through specific porins and ABC transporters (e.g., YejABEF) in target bacteria . Once inside, the peptide backbone is processed by intracellular aminopeptidases, releasing a non-hydrolyzable aspartyl-adenylate analog that effectively inhibits aspartyl-tRNA synthetase (AspRS), thereby halting protein synthesis . McC7 exhibits antibacterial activity against a range of Gram-negative bacteria phylogenetically related to E. coli , including Klebsiella , Salmonella , and Shigella species . Its high potency, stable physicochemical properties, and the low likelihood of resistance development make it a promising candidate for research into novel anti-infectives . Beyond its direct antibacterial role, studies indicate McC7 has significant immunomodulatory properties, such as modulating serum cytokine levels (increasing IL-10 and decreasing TNF-α) and enhancing immunoglobulin secretion . In vivo research, particularly in broilers, has shown that McC7 can improve intestinal health by enhancing the villus height-to-crypt depth ratio, upregulating the expression of tight junction proteins (Occludin and ZO-1), and positively shaping the gut microbiota by increasing beneficial Lactobacillus and short-chain fatty acid levels . These attributes position this compound as a valuable tool for scientific investigations aimed at developing alternatives to conventional antibiotics, studying host-pathogen interactions, and exploring the role of antimicrobial peptides in maintaining gut barrier function and immune homeostasis . This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

MRTGNAN

Origin of Product

United States

Origin, Producer Organisms, and Phylogenetic Considerations

Identification and Isolation of Microcin (B1172335) C7-Producing Strains

Microcin C7 (McC7) was first identified as a small, potent antibacterial peptide produced by certain strains of Gram-negative bacteria. nih.gov The initial isolation and characterization of a this compound-producing strain involved an Escherichia coli bacterium harboring a 43 kb, single-copy plasmid designated pMcC7. nih.govnih.gov The production and immunity determinants for McC7 were subsequently mapped to a specific 6.2-kb region on this plasmid. nih.gov Microcins, as a class, are low-molecular-weight peptides (typically under 10 kDa) produced by members of the Enterobacteriaceae family, primarily E. coli. nih.govmdpi.com They are notable for their stability against heat, and fluctuations in pH. nih.govmdpi.com

The discovery process for these strains often involves screening bacterial isolates for growth-inhibitory activity against indicator strains. For instance, studies have identified colicinogenic E. coli strains from various sources that also produce this compound, demonstrating inhibitory action against pathogenic bacteria like Shiga toxin-producing E. coli O157:H7. mdpi.com Beyond its original identification in E. coli, bioinformatic approaches have been crucial in identifying homologous gene clusters for Microcin C-like compounds in a broader range of microorganisms. pnas.org This includes the identification of McC-like biosynthetic gene clusters in marine cyanobacteria, specifically Synechococcus strains CC9605 and RS9916, expanding the known diversity of potential producers beyond the Enterobacteriaceae family. pnas.org

Producer Strain TypeMethod of IdentificationKey Findings
Escherichia coli Initial isolation from culture supernatantProduction linked to a 43 kb plasmid (pMcC7). nih.gov
Colicinogenic E. coli PCR screening and inhibition assaysCo-production of McC7 with other bacteriocins like colicins. mdpi.com
Marine Synechococcus Bioinformatic analysis of genomesIdentification of homologous mcc gene clusters. pnas.org

Taxonomic and Phylogenetic Analysis of Producer Microorganisms, Primarily Escherichia coli

The primary and most studied producer of this compound is the bacterium Escherichia coli. mdpi.comfrontiersin.orgembopress.org Taxonomically, E. coli belongs to the family Enterobacteriaceae, within the phylum Pseudomonadota (formerly Proteobacteria). uniprot.org Strains that produce McC7 are often distinguished by the presence of a plasmid-borne gene cluster responsible for its biosynthesis and the cell's own immunity to the toxin. nih.govasm.org While E. coli is the archetypal producer, McC7 demonstrates activity against other closely related Gram-negative bacteria, including species of Klebsiella, Salmonella, Shigella, and Proteus. mdpi.comuniprot.org The presence of microcin determinants has also been identified in Klebsiella pneumoniae and Salmonella enterica. nih.gov

Phylogenetic studies have revealed associations between bacteriocin (B1578144) production and specific E. coli phylogroups. For example, microcin determinants are frequently associated with the B2 phylogroup of human fecal E. coli isolates. microbiologyresearch.org Furthermore, phylogenetic analysis of the MccB protein, an essential enzyme in the McC7 biosynthesis pathway, shows a clear division into two major clades. diva-portal.org This divergence correlates with the length of the precursor peptide (MccA) encoded by the gene cluster, with the vast majority of known producers falling into a clade associated with a conserved 7-amino-acid-long precursor. diva-portal.org This suggests a co-evolutionary relationship between the biosynthetic enzyme and its peptide substrate. The broad distribution of the gene cluster among different enterobacterial species points towards a significant evolutionary advantage conferred by McC7 production. researchgate.net

Taxonomic RankClassification of Escherichia coli
Domain Bacteria
Phylum Pseudomonadota
Class Gammaproteobacteria
Order Enterobacterales
Family Enterobacteriaceae
Genus Escherichia
Species coli

Geographical and Environmental Distribution of this compound Producers

This compound-producing organisms, particularly E. coli, are found in a wide range of environments, reflecting the ubiquitous nature of the host bacteria. They are prominent members of the gastrointestinal tract microbiota in humans and other animals. nih.govfrontiersin.org Studies have identified microcin-producing E. coli in human fecal samples, where they play a role in the competitive dynamics of the gut ecosystem. nih.govmicrobiologyresearch.org These strains have been isolated from both healthy individuals and those with gastrointestinal diseases. nih.gov

Beyond the gut, McC7 producers have been isolated from various other environments. One study found that 36% of colicinogenic E. coli isolates from the feces of feedlot cattle and associated wastewater also carried genes for one or more microcins. microbiologyresearch.org This indicates a significant presence in agricultural settings. researchgate.net The discovery of McC-like gene clusters in marine Synechococcus demonstrates that the distribution of these genetic systems is not limited to terrestrial or host-associated environments but extends to marine ecosystems. pnas.orgmicrobiologyresearch.org This broad dispersal across diverse ecological niches, from the mammalian gut to the open ocean, suggests that the ability to produce these antimicrobial peptides provides a significant adaptive advantage in various competitive microbial communities. researchgate.netresearchgate.net

EnvironmentOrganism(s)Significance
Human Gastrointestinal Tract Escherichia coliPart of the normal microbiota; involved in microbial competition. nih.govfrontiersin.org
Animal Gastrointestinal Tract Escherichia coliFound in fecal samples from livestock (e.g., cattle). microbiologyresearch.org
Wastewater Escherichia coliIndicates presence in agricultural and municipal effluent. microbiologyresearch.org
Marine Environments Synechococcus spp.Shows dispersal beyond Enterobacteriaceae to cyanobacteria. pnas.org

Comparative Genomics of this compound-Producing Microorganisms, including Horizontal Gene Transfer Events

Furthermore, the G+C content (the percentage of guanine (B1146940) and cytosine bases) of the mcc gene clusters is significantly different from that of the host chromosome. For instance, the G+C content of the this compound and C51 gene clusters is approximately 34%, which is considerably lower than the ~51% found in the E. coli host genome. encyclopedia.pubmdpi.com This discrepancy suggests that the gene cluster originated in a different bacterial species with a lower genomic G+C content and was later acquired by E. coli. encyclopedia.pubmdpi.com The presence of direct repeats flanking the gene clusters is another hallmark of mobile genetic elements and further supports the HGT hypothesis. encyclopedia.pubmdpi.com

The power of HGT is vividly illustrated by the discovery of an McC-like biosynthetic gene cluster in marine Synechococcus. pnas.org The transfer of these genes to such a distantly related organism highlights the remarkable mobility of the mcc system and its ability to cross significant phylogenetic boundaries, providing an adaptive advantage in diverse microbial communities. pnas.orgmicrobiologyresearch.orgresearchgate.net

Molecular Genetics and Biosynthesis of Microcin C7

Organization of the Microcin (B1172335) C7 Gene Cluster (mccABCDEF)

The genetic determinants for Microcin C7 production and immunity are located on a plasmid within Escherichia coli strains. mdpi.comasm.orgnih.govmdpi.com This system is encoded by a 6.2-kb gene cluster containing six genes: mccA, mccB, mccC, mccD, mccE, and mccF. asm.orgnih.govacs.orgnih.gov Five of these genes, mccA through mccE, are organized into an operon, meaning they are transcribed together from a single promoter located upstream of mccA. asm.orgnih.govnih.govnih.govasm.org The expression of this operon is typically induced under conditions of nutrient limitation or other cellular stresses. mdpi.comnih.gov The sixth gene, mccF, is situated adjacent to mccE but is transcribed independently from the opposite DNA strand. asm.orgnih.govnih.govasm.orgnih.gov

Gene Cluster Components
Operon mccABCDE
Independently Transcribed Gene mccF
Total Genes 6
Location Plasmid-borne in E. coli

The structural gene for this compound is mccA, which dictates the primary amino acid sequence of the antibiotic's peptide component. mdpi.comnih.govacs.orgmdpi.com This gene encodes a heptapeptide (B1575542) with the sequence Met-Arg-Thr-Gly-Asn-Ala-Asn (MRTGNAN). mdpi.comacs.orgembopress.org A remarkable feature of mccA is its diminutive size; at only 21 base pairs in length, it is one of the shortest protein-encoding genes ever discovered in bacteria. mdpi.comnih.govacs.orgnih.gov The initial methionine residue is crucial for initiating translation, while the terminal asparagine is essential for the subsequent biosynthetic modifications, as the MccB enzyme specifically recognizes and acts upon peptides ending in asparagine. mdpi.commdpi.com Interestingly, studies have shown that expression of the unmodified MccA peptide alone can hinder the growth of the host cell, indicating it possesses some intrinsic antibiotic activity. asm.orgnih.gov

The maturation of the nascent MccA peptide into the final, potent this compound molecule requires the coordinated action of three biosynthetic genes: mccB, mccD, and mccE. nih.govacs.orgnih.gov

mccB : The MccB protein is a 39.2 kDa enzyme that plays a central role in biosynthesis. acs.org It catalyzes the critical step of adenylation, where it attaches an adenosine (B11128) monophosphate (AMP) molecule to the C-terminus of the MccA peptide. mdpi.comasm.orgembopress.org This reaction is complex, consuming two molecules of ATP to form a stable N-P phosphoramidate (B1195095) bond and converting the C-terminal asparagine into a derivatized isoasparagine. acs.orgnih.gov Sequence analysis reveals that MccB is homologous to other adenylating enzymes, such as the E1 ubiquitin-activating enzymes found in eukaryotes and the bacterial protein ThiF. asm.orgacs.orgnih.gov

mccD and mccE : These two genes work in concert to perform the final decorative step in biosynthesis: the addition of an aminopropyl group to the phosphoramidate moiety. mdpi.comnih.govasm.orgnih.gov This aminopropyl group is not strictly essential for the antibiotic's function, but its presence significantly enhances the biological activity of this compound, increasing its potency by approximately tenfold. mdpi.com The N-terminal domain of the MccE protein, which shares homology with pyridoxal (B1214274) phosphate-dependent decarboxylases, is thought to be directly involved in this modification along with the MccD protein. nih.gov

To avoid self-intoxication, the producing organism employs a multi-layered immunity strategy involving three genes: mccC, mccE, and mccF. nih.gov

mccE : The MccE protein is a bifunctional enzyme. While its N-terminal domain participates in biosynthesis, its C-terminal domain provides immunity. nih.gov This C-terminal domain functions as an acetyltransferase, belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily. asm.orgnih.gov It detoxifies any processed this compound that may form inside the cell by acetylating it, rendering it harmless. nih.govnih.gov The importance of this function is highlighted by the observation that disrupting the mccE gene leads to significantly slower growth of the producer strain. nih.gov

mccF : Transcribed separately from the main operon, mccF encodes another specific immunity protein. asm.orgnih.govnih.gov MccF is a serine peptidase of the S66 family. nih.gov Its defense mechanism involves cleaving the crucial C-N bond that links the peptide portion to the nucleotide moiety in both intact and processed forms of this compound, effectively inactivating the antibiotic. nih.gov

mccC : Primarily known for its role in export, MccC also contributes to immunity. By actively pumping the finished antibiotic out of the cell, it prevents the intracellular concentration of this compound from reaching toxic levels. mdpi.comasm.org

The mccC gene encodes the dedicated export pump responsible for secreting mature this compound out of the producing cell. mdpi.comasm.org MccC is a member of the Major Facilitator Superfamily (MFS) of transport proteins, a large and diverse group of membrane transporters. asm.orgasm.orgnih.gov Analysis of its protein structure reveals the presence of multiple hydrophobic domains, which is characteristic of a transmembrane protein designed to span the cell membrane. asm.orgnih.gov

Table of this compound Genetic Components and Their Functions

GeneProtein ProductPrimary Function(s)Notes
mccAMccAStructuralEncodes the 7-amino-acid precursor peptide (MRTGNAN). acs.orgembopress.org One of the smallest known genes. mdpi.comnih.gov
mccBMccBBiosynthesisAdenylates the MccA peptide, forming the crucial N-P phosphoramidate bond. acs.orgembopress.org
mccCMccCExport, ImmunityAn MFS transporter that effluxes mature McC7 from the cell. asm.orgasm.org
mccDMccDBiosynthesisWorks with MccE to add the aminopropyl group to the phosphate (B84403). mdpi.comnih.gov
mccEMccEBiosynthesis, ImmunityBifunctional: N-terminus assists in aminopropylation; C-terminus acetylates and inactivates processed McC7. nih.gov
mccFMccFImmunityA serine peptidase that cleaves and inactivates both intact and processed McC7. nih.gov

Identification and Characterization of Immunity Genes (mccC, mccE, mccF)

Enzymatic Pathways and Biochemical Steps in this compound Biogenesis

The biosynthesis of this compound is a sophisticated process that begins with a ribosomally synthesized peptide and transforms it through a series of precise enzymatic modifications. acs.orgembopress.org

The journey to mature this compound begins at the ribosome with the translation of the mccA gene into the heptapeptide precursor, MRTGNAN. acs.orgembopress.org Critically, the initiator methionine of this peptide is N-formylated (fMet), a common feature of bacterial protein synthesis. mdpi.comembopress.orgnih.gov This N-formylation is not a trivial detail; it serves as a crucial recognition signal for the first major biosynthetic enzyme, MccB. nih.govrsc.org Both binding studies and kinetic measurements have demonstrated that MccB processes the N-formylated precursor far more efficiently than its deformylated counterpart. nih.govrsc.org

Once the N-formylated precursor is synthesized, the MccB enzyme catalyzes a remarkable two-step adenylation reaction:

First, an acyl-adenylate intermediate is formed at the C-terminus of the MccA peptide. This unstable intermediate rapidly undergoes an intramolecular rearrangement, cyclizing to create a peptidyl-succinimide structure. nih.govembopress.org

Next, MccB utilizes a second ATP molecule to adenylate the nitrogen atom within the succinimide (B58015) ring. This step forges the highly stable N-P phosphoramidate bond. Subsequently, the succinimide ring is opened through hydrolysis. embopress.org

The final step in the maturation pathway is the addition of the aminopropyl group to the phosphate, a reaction carried out by the MccD and MccE proteins, yielding the complete, active this compound molecule. mdpi.comnih.gov

Table of Compounds Mentioned

Compound Name
This compound (McC7)
Adenosine monophosphate (AMP)
ATP
Aspartyl adenylate
Aspartyl-sulfamoyl adenosine (DSA)
Glutamyl-sulfamoyl adenosine (ESA)

Post-Translational Modifications and Maturation, including Adenylation and Phosphoramidation

The maturation of this compound from its ribosomally synthesized precursor peptide, MccA, involves a series of intricate post-translational modifications. The MccA peptide has the sequence MRTGNAN. embopress.org A key step in this process is the adenylation of the C-terminal asparagine (Asn7) residue. embopress.orgacs.org This reaction, catalyzed by the MccB enzyme, consumes two molecules of ATP. acs.orgacs.org

The process begins with the MccB-catalyzed adenylation of the C-terminus of MccA, which is reminiscent of the activation reaction carried out by ubiquitin-like protein (UBL) activating enzymes (E1). embopress.org However, unlike E1 enzymes that recognize a C-terminal di-glycine sequence, MccB specifically acts on the C-terminal asparagine of MccA. embopress.org This initial adenylation is followed by an intramolecular rearrangement of the resulting MccA-acyl-adenylate. embopress.org This rearrangement leads to the formation of a peptide-succinimide intermediate and the release of AMP. nih.gov

Subsequently, MccB catalyzes a second, unique reaction, resulting in a stable phosphoramidate linkage. embopress.org This involves the conversion of the C-terminal Asn7 to an isoaspartate (isoAsn7) amide, where the nitrogen atom is linked to adenosine monophosphate (AMP) via a phosphoramidate bond. embopress.orgacs.org This N-P bond formation is a critical step in creating the final, active form of the antibiotic. acs.org

An additional modification involves the attachment of an aminopropyl group to one of the phosphate oxygens of the phosphoramidate moiety. embopress.orgnih.gov While not strictly essential for the antibiotic's activity, the presence of this aminopropyl group enhances the biological activity of McC7 approximately tenfold. mdpi.com The final mature McC7 consists of the heptapeptide with a modified AMP attached to the α-carboxyl group of the aspartate through an N-acyl phosphoramidate linkage, and the N-terminal methionine is formylated. nih.gov

Role of Specific Enzymes (e.g., MccB, MccD, MccE) in Modification

The biosynthesis and modification of this compound are dependent on the protein products of the mcc gene cluster, which includes mccB, mccD, and mccE. nih.gov Each of these enzymes plays a distinct and crucial role in the maturation of the MccA precursor peptide.

MccB: This 39-kDa enzyme is central to the modification process, catalyzing the initial and most complex steps. embopress.org The C-terminal region of MccB shares homology with the adenylation domains of ubiquitin-activating E1 enzymes. embopress.org MccB is responsible for the C-terminal adenylation of the MccA heptapeptide. embopress.org It performs a two-step ATP-dependent reaction. First, it adenylates the C-terminal carboxyl group of MccA. Following an intramolecular rearrangement, MccB then catalyzes the formation of the stable phosphoramidate bond between the modified peptide and AMP. embopress.org This dual-reaction capability highlights the unique catalytic function of MccB within the E1 superfamily. embopress.org

MccD and MccE: Following the action of MccB, the resulting adenylated heptapeptide is further modified by MccD and the N-terminal domain of MccE (MccENTD). nih.gov This modification results in the attachment of an aminopropyl group to the phosphate of the adenylate moiety. nih.govmdpi.com MccD exhibits sequence motifs characteristic of S-adenosylmethionine (SAM)-dependent methyltransferases, suggesting it is involved in providing the aminopropyl group. nih.gov MccENTD shows similarity to pyridoxal 5'-phosphate-dependent decarboxylases. nih.gov While the precise in vitro activity of the MccE amino-terminal domain is yet to be fully elucidated, in vivo experiments indicate its involvement in the attachment of the propylamine (B44156) group. nih.gov The carboxyl-terminal domain of MccE (MccEAcTase) functions as an acetyltransferase, providing immunity to the producing cell by inactivating any processed McC7 that might form internally. nih.gov

EnzymeFunction in this compound Biosynthesis
MccB Catalyzes the C-terminal adenylation of the MccA peptide and the subsequent formation of the phosphoramidate bond with AMP. embopress.orgacs.org
MccD Involved in the attachment of the aminopropyl group to the phosphate moiety of the adenylated peptide. nih.govmdpi.com
MccE The N-terminal domain (MccENTD) participates in the aminopropylation reaction, while the C-terminal domain provides self-immunity by acetylating processed McC7. nih.govnih.gov

Regulation of this compound Biosynthesis and Gene Expression

The production of this compound is not constitutive but is instead tightly regulated at the transcriptional level, ensuring its synthesis occurs under specific physiological conditions. nih.govnih.gov

Transcriptional Control Mechanisms, including Growth Phase Dependence

The expression of the mcc genes is strongly dependent on the growth phase of the bacterial culture. nih.govresearchgate.netnih.gov The production of this compound is induced as the producing E. coli cells transition from the exponential growth phase into the stationary phase. nih.govresearchgate.net The mccABCDE genes are organized as an operon and are transcribed from a single promoter that becomes activated upon nutrient deprivation, a condition characteristic of the stationary phase. nih.gov This growth-phase-dependent expression ensures that the antibiotic is produced when the bacterial population density is high and resources are becoming limited, a scenario where competition with other bacteria is most intense. researchgate.netnih.gov

Environmental Stress Responses and Nutrient Deprivation Induction

The synthesis of this compound is a response to various environmental stresses, most notably nutrient limitation. nih.govmdpi.comskoltech.ru The mcc operon is activated under conditions of nutrient deprivation, which serves as a primary trigger for its expression. nih.govmdpi.com This includes starvation for carbon and inorganic phosphate. asm.org Low iron concentrations have also been shown to regulate microcin production. nih.gov This response allows the producing bacterium to gain a competitive advantage by eliminating nearby sensitive bacteria when resources become scarce. mdpi.comskoltech.ru

Role of Chromosomal Gene Products (e.g., AppR) in Regulation

The regulation of this compound synthesis is not solely dependent on the plasmid-borne mcc genes but is also influenced by chromosomal gene products. A key player in this regulation is the AppR protein. nih.gov The chromosomal appR gene product acts as a transcriptional activator for some of the plasmid-encoded mcc genes. nih.gov It has been demonstrated that certain E. coli K-12 strains carrying the McC7 plasmid fail to produce the antibiotic due to differences in their appR locus. nih.gov This indicates that AppR is essential for the efficient transcription of the mcc operon. Another gene, mprA, when present on a high-copy-number plasmid, has been shown to reduce the growth-phase-dependent synthesis of this compound, suggesting it may play a negative regulatory role. nih.govnih.gov

Molecular Mechanism of Action and Cellular Targets

Elucidation of Specific Cellular Targets in Susceptible Microorganisms

Once inside the target cell, MccC7 is processed, releasing a toxic moiety that specifically targets and inhibits a critical enzyme involved in protein synthesis. This targeted inhibition is the cornerstone of its bactericidal activity.

The primary intracellular target of the active form of MccC7 is Aspartyl-tRNA Synthetase (AspRS). researchgate.netnih.govuniprot.org After MccC7 enters a susceptible bacterial cell, it undergoes proteolytic processing by cellular peptidases like PepA, PepB, and PepN. mdpi.commdpi.comasm.org This processing cleaves the peptide portion, releasing a non-hydrolyzable aspartyl-adenylate analogue. researchgate.netmdpi.comnih.govnih.gov This molecule, often referred to as processed MccC7, acts as a potent inhibitor of AspRS. researchgate.netasm.orgnih.govnih.gov It mimics the natural aspartyl-adenylate intermediate formed during the aminoacylation of tRNAAsp. asm.org By binding tightly to AspRS, processed MccC7 prevents the enzyme from charging tRNAAsp with its cognate amino acid, aspartate. mdpi.comnih.gov The presence of an aminopropyl group on the phosphate (B84403) of the processed MccC7 increases the efficiency of this interaction with its target by approximately tenfold. nih.gov

The inhibition of Aspartyl-tRNA Synthetase (AspRS) by processed Microcin (B1172335) C7 (MccC7) is the direct cause of protein synthesis inhibition. nih.govuniprot.orgnih.govnih.govnih.gov Aminoacyl-tRNA synthetases are essential enzymes that catalyze the first step of protein synthesis: the attachment of the correct amino acid to its corresponding tRNA molecule. nih.govpnas.org By incapacitating AspRS, processed MccC7 effectively halts the production of aspartyl-tRNAAsp. mdpi.comasm.orgnih.gov This depletion of a crucial component for translation leads to a stall in the protein synthesis machinery, ultimately causing the cessation of cell growth. mdpi.comnih.gov Studies have shown that MccC7 can inhibit the incorporation of radiolabeled methionine into newly synthesized proteins, with a 50% inhibition rate observed within 30 minutes at a 10 µM concentration. nih.gov

While the primary and well-established mechanism of Microcin C7 (MccC7) involves the inhibition of protein synthesis, some related microcins, such as Microcin B17, are known to directly inhibit DNA replication by targeting DNA gyrase, which leads to the induction of the SOS response. However, for MccC7, the effects on DNA replication and cell cycle progression are generally considered to be secondary consequences of the primary inhibition of protein synthesis. researchgate.net The arrest of protein production would naturally lead to a halt in the synthesis of proteins required for DNA replication and cell division, thereby indirectly affecting these processes.

Inhibition of Protein Synthesis and Translation Machinery

Molecular Interactions and Binding Dynamics

The efficacy of this compound as an antibacterial agent is rooted in the specific and high-affinity interactions between its processed form and the target enzyme, as well as the clever mechanism it employs to enter the cell.

The molecular basis for the inhibition of Aspartyl-tRNA Synthetase (AspRS) by processed this compound (MccC7) has been elucidated through structural studies. The processed MccC7, a non-hydrolyzable aspartyl-adenylate analog, binds to the active site of AspRS. nih.govpnas.org Crystal structures of AspRS in complex with similar adenylate analogs reveal the specific interactions that lead to potent inhibition. nih.gov These structures show how the inhibitor mimics the transition state of the aminoacylation reaction, effectively locking the enzyme in an inactive conformation. The aspartyl and adenylate moieties of the inhibitor occupy the same binding pockets as the natural substrates, aspartic acid and ATP. pnas.org

The heptapeptide (B1575542) portion of this compound (MccC7) is crucial for its antibacterial activity, not as a toxic agent itself, but as a delivery vehicle. mdpi.comnih.gov This peptide allows MccC7 to be recognized and actively transported into susceptible bacterial cells, a classic example of a "Trojan horse" strategy. mdpi.comnih.govpnas.orgfrontiersin.org The primary transporter responsible for MccC7 uptake in Escherichia coli is the ABC transporter YejABEF. mdpi.comasm.org While the intact MccC7 molecule can enter the cell, the processed form (the toxic warhead) cannot efficiently cross the cell membrane on its own. nih.govnih.gov Once inside the cell, cellular peptidases cleave off the peptide, releasing the active inhibitor, which then targets AspRS. researchgate.netmdpi.comasm.orgnih.gov This mechanism ensures that the toxic component is released only after it has successfully entered the target bacterium. nih.govpnas.org The N-formylated heptapeptide acts as a disguise, enabling the molecule to hijack the YejABEF transporter for entry. mdpi.com

Cleavage by Cellular Peptidases and Release of Active Moiety

This compound (McC7) employs a "Trojan horse" strategy to enter and kill susceptible bacterial cells. embopress.orgresearchgate.net The intact molecule, a heptapeptide-nucleotide conjugate, is actively transported into the target cell's cytoplasm. nih.govrcsb.org Once inside, the innocuous precursor undergoes proteolytic processing to release its toxic component. nih.govpnas.org This maturation process does not occur in the producing cell but is a key step within the target cell. encyclopedia.pub

The processing begins with the removal of the N-terminal formyl group from the methionine residue by a deformylase. mdpi.comnih.gov Following this initial step, the now deformylated peptide is a substrate for several non-specific, broad-substrate aminopeptidases. embopress.orgresearchgate.netmdpi.com Research has identified at least three key aminopeptidases in Escherichia coli that can digest the peptide portion: PepA, PepB, and PepN. mdpi.comnih.gov These enzymes hydrolyze the peptide bonds, sequentially removing amino acids. nih.gov

The crucial final cleavage occurs when the peptide bond between the sixth and seventh amino acid residues is hydrolyzed. mdpi.com This action releases the active moiety: a nonhydrolyzable analog of aspartyl-adenylate, which includes an aminopropyl group modification on the phosphate. mdpi.comnih.gov This processed form is the actual toxic compound responsible for the antibiotic activity of this compound. nih.govpnas.org The peptide portion's sole function is to facilitate transport into the cell; it possesses no inherent antimicrobial activity itself. mdpi.comresearchgate.net

Table 1: Cellular Peptidases Involved in this compound Activation

Enzyme NameEnzyme TypeRole in McC7 ProcessingCitation
DeformylaseHydrolaseRemoves the N-terminal formyl group from the precursor peptide. mdpi.com, nih.gov
Aminopeptidase A (PepA)MetalloproteaseDigests the deformylated peptide moiety. mdpi.com, nih.gov
Aminopeptidase B (PepB)MetalloproteaseDigests the deformylated peptide moiety. mdpi.com, nih.gov
Aminopeptidase N (PepN)MetalloproteaseDigests the deformylated peptide moiety. mdpi.com, nih.gov

Downstream Cellular Consequences and Physiological Responses in Target Cells

Once released, the active moiety of this compound, a stable aspartyl-adenylate mimic, targets a fundamental cellular process: protein synthesis. researchgate.netpnas.orgfrontiersin.org The compound is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS), an essential enzyme responsible for charging tRNAAsp with its cognate amino acid, aspartate. embopress.orgnih.govresearchgate.net By mimicking the aspartyl-adenylate intermediate of the aminoacylation reaction, processed McC7 binds tightly to AspRS, effectively blocking its function. researchgate.netresearchgate.net This inhibition halts the production of correctly charged tRNAAsp, leading to a stall in the translation machinery and a global cessation of protein synthesis, which ultimately results in cell death. nih.govfrontiersin.orgasm.org

Induction of Stress Responses in Target Bacteria (e.g., SOS response)

The cellular response to antibiotic-induced damage often involves the activation of specific stress pathways. In bacteria, the SOS response is a well-characterized DNA damage repair system. ijbs.com This response is typically triggered by agents that cause DNA damage and replication arrest, such as UV radiation or certain antibiotics. ijbs.comnih.gov The inhibition of DNA gyrase by Microcin B17, for example, is known to produce an SOS response. frontiersin.org Similarly, the activity of colicins can be mediated by the SOS reaction when bacterial DNA is damaged. mdpi.comnih.gov

While this compound's primary target is protein synthesis, not directly DNA replication, the widespread cellular stress caused by the abrupt halt in translation can have cascading effects. However, the direct induction of the SOS response as a primary consequence of AspRS inhibition by McC7 is not as clearly defined as it is for DNA-damaging agents. The SOS regulon in E. coli comprises over 40 genes controlled by the LexA repressor, and their induction is a hallmark of significant DNA distress. ijbs.comnih.gov Some microcins are known to be produced by bacteria under stress conditions, but this is distinct from the response they induce in a target cell. nih.gov

Effects on Cell Growth and Survival

The inhibition of aspartyl-tRNA synthetase and the subsequent shutdown of protein synthesis have a direct and lethal impact on the target cell's growth and survival. researchgate.netasm.org The processed form of this compound is a potent inhibitor of bacterial cell growth. researchgate.net By disrupting an essential step in translation, McC7 prevents the bacterium from producing the proteins necessary for all vital functions, including metabolism, replication, and cell wall maintenance. researchgate.netfrontiersin.org

This leads to a rapid cessation of growth, and the effect is bactericidal. asm.org Studies have demonstrated that this compound exhibits potent antimicrobial activity against a range of Gram-negative bacteria, particularly members of the Enterobacteriaceae family such as Escherichia, Salmonella, Shigella, and Klebsiella species. nih.govasm.orgnih.gov Its efficacy has also been shown against certain marine cyanobacteria that are sensitive to the antibiotic. pnas.org The ultimate physiological response in a susceptible bacterium is the complete inhibition of growth, leading to cell death. nih.gov

Table 2: Downstream Effects of Processed this compound in Target Cells

Cellular Target/ProcessConsequence of InhibitionPhysiological ResponseCitation
Aspartyl-tRNA Synthetase (AspRS)Blocks the formation of Aspartyl-tRNAAsp.Inhibition of protein synthesis (translation). embopress.org, nih.gov, researchgate.net, frontiersin.org
Protein SynthesisPrevents the production of essential cellular proteins.Cessation of all vital cellular functions. asm.org, researchgate.net
Cell Growth and DivisionLack of necessary proteins halts metabolic and replicative processes.Inhibition of bacterial growth and cell death. researchgate.net, pnas.org, nih.gov, nih.gov

Mechanisms of Self Immunity and Resistance in Producer and Target Organisms

Producer Immunity Mechanisms

To prevent suicide, the producing bacterium relies on a multi-layered defense system encoded by genes within the microcin (B1172335) C7 gene cluster. researchgate.net This system involves specific immunity proteins that export the antibiotic and detoxify any molecules that remain within the cytoplasm. The primary components of this self-immunity are the MccC, MccE, and MccF proteins. nih.govresearchgate.net

The immunity to Microcin C7 is complex, relying on the functions of at least two key proteins, MccE and MccF, which neutralize the active form of the antibiotic. researchgate.netnih.gov

MccE: This protein possesses a dual function in both the biosynthesis and immunity of McC7. The C-terminal domain of MccE functions as an acetyltransferase. nih.govnih.gov This domain, referred to as MccEAcTase, specifically targets processed McC7 that may accumulate inside the producer cell. researchgate.netnih.gov By acetylating the α-amino group of the aspartyl-adenylate moiety, MccE renders the molecule unable to bind to and inhibit its target, aspartyl-tRNA synthetase (AspRS). researchgate.netnih.gov Structural studies have revealed that MccE recognizes its substrate through π-stacking interactions, a feature that allows it to detoxify a range of structurally distinct aminoacyl-nucleotides, including the antibiotic albomycin. researchgate.netnih.gov

MccF: The mccF gene, transcribed separately from the main mccABCDE operon, encodes a specific immunity protein. asm.orgasm.org MccF is a serine carboxypeptidase that protects the producer cell by detoxifying both intact and processed McC7. nih.govresearchgate.net It achieves this by cleaving the amide bond that links the peptide portion to the modified nucleotide moiety. nih.gov MccF demonstrates high specificity, recognizing aspartate and glutamate, but not other amino acids like leucine. nih.gov

A primary line of defense for the producer cell is to export the synthesized antibiotic before it can cause harm. This function is carried out by the MccC protein.

MccC: This protein is an efflux pump belonging to the major facilitator superfamily (MFS) of transporters. asm.orgresearchgate.netigem.org Encoded by the mccC gene within the McC7 operon, its role is to export the mature, unprocessed McC7 from the cytoplasm to the extracellular environment. researchgate.netasm.orgresearchgate.net This export mechanism prevents the intracellular accumulation of the antibiotic, thereby constituting the first layer of self-immunity. researchgate.net

Should the primary export mechanism fail or if unprocessed McC7 is prematurely cleaved within the producer cell, backup detoxification systems are activated. These strategies directly inactivate the toxic, processed form of the antibiotic.

Acetylation by MccE: As previously noted, the C-terminal acetyltransferase domain of MccE provides a key detoxification pathway. It transfers an acetyl group from acetyl-CoA to the primary amino group of the processed McC7's aminoacyl moiety. nih.gov The resulting acetylated compound can no longer inhibit aspartyl-tRNA synthetase, effectively neutralizing its toxic activity. nih.govnih.gov

Hydrolysis by MccF: MccF provides an alternative detoxification route through enzymatic cleavage. nih.gov It acts as a protease, specifically hydrolyzing the phosphoramidate (B1195095) bond of mature McC7. nih.govresearchgate.net This action separates the peptide carrier from the toxic aspartyl-adenylate warhead, inactivating the antibiotic. nih.gov

Producer Immunity Proteins for this compound

ProteinGeneFunctionMechanism of Action
MccC mccCEfflux PumpExports unprocessed this compound out of the producer cell, preventing intracellular accumulation. researchgate.netasm.orgresearchgate.net
MccE mccEDetoxification (Acetylation)The C-terminal domain acetylates the α-amino group of processed McC7, preventing it from inhibiting its target, AspRS. researchgate.netnih.govnih.gov
MccF mccFDetoxification (Hydrolysis)A serine carboxypeptidase that cleaves the amide bond between the peptide and nucleotide moieties of McC7, inactivating it. nih.govasm.orgresearchgate.net

Efflux Pump-Mediated Immunity (e.g., MccC)

Acquired Resistance Mechanisms in Target Bacteria

Target bacteria, while initially susceptible, can acquire resistance to this compound primarily through mutations that prevent the antibiotic's uptake or, theoretically, alter its intracellular target.

This compound's mechanism of action involves the inhibition of aspartyl-tRNA synthetase (AspRS), the enzyme responsible for charging tRNA with aspartate during protein synthesis. nih.govnih.gov This enzyme is encoded by the aspS gene. Consequently, mutations within the aspS gene that alter the structure of AspRS could potentially prevent the binding of processed McC7. This would confer resistance by rendering the cellular target insensitive to the antibiotic's inhibitory effect.

The most well-documented mechanism of resistance to this compound in target bacteria involves mutations that disrupt its transport into the cell.

YejABEF Transporter: McC7 gains entry into susceptible E. coli cells via the YejABEF inner membrane ABC (ATP-binding cassette) transporter. nih.govasm.orgmdpi.com This transporter recognizes the N-terminal formylated heptapeptide (B1575542) portion of the antibiotic, functioning as a Trojan horse import system. nih.govmdpi.com Random transposon mutagenesis studies have shown that insertions in the yejABEF gene locus confer resistance to McC7. asm.org Analysis of specific mutants confirmed that all four components of the transporter are essential for McC7 sensitivity. asm.org Therefore, mutations that inactivate any of the yejA, yejB, yejE, or yejF genes prevent the uptake of McC7, making the cell resistant to its effects as the antibiotic cannot reach its cytoplasmic target. nih.govasm.org

Acquired Resistance Mechanisms to this compound in Target Bacteria

MechanismAffected Gene(s)Description of Resistance
Target Modification aspSMutations in the gene for aspartyl-tRNA synthetase (AspRS) could alter the enzyme's structure, preventing the binding of processed McC7 and rendering the antibiotic ineffective. nih.govnih.gov
Impaired Uptake yejABEFMutations in the genes encoding the YejABEF ABC transporter prevent the import of McC7 into the bacterial cell. Since the antibiotic cannot reach its intracellular target, the cell becomes resistant. nih.govasm.orgmdpi.com

Enzymatic Inactivation of this compound by Target Cells

Target organisms that are sensitive to this compound (McC7) can acquire resistance through the enzymatic inactivation of the antibiotic. This detoxification is primarily accomplished by specific enzymes that modify or cleave the McC7 molecule, rendering it unable to inhibit its intracellular target, aspartyl-tRNA synthetase. Two principal enzymes encoded within the mcc gene cluster, MccE and MccF, are known to carry out this function, and homologous enzymes have been identified in other bacteria.

The MccE protein functions as an acetyltransferase. nih.gov Specifically, the C-terminal domain of MccE utilizes acetyl-CoA to catalyze the acetylation of the primary alpha-amino group of the processed form of McC7—the toxic aspartyl-adenylate. nih.govnih.gov This modification obstructs the binding of the inhibitor to aspartyl-tRNA synthetase through steric hindrance and the disruption of crucial hydrogen bonds, thus neutralizing its toxic effect. nih.gov Structural studies of the MccE acetyltransferase domain have revealed that it recognizes its substrate through π-stacking interactions, a mechanism that allows it to detoxify a range of aminoacyl-nucleotides, not just those structurally identical to processed McC7. nih.govrcsb.org

A second mechanism of enzymatic inactivation is mediated by the MccF protein, a peptidase. nih.gov MccF protects the cell by cleaving the stable amide bond that links the peptide portion of McC7 to the nucleotide moiety. nih.govnih.gov This action is effective against both the full-length, unprocessed McC7 and its processed, toxic form. nih.gov By severing the molecule, MccF prevents the release of the active inhibitor within the cell. researchgate.net

Beyond the dedicated enzymes found in the mcc cluster, some bacteria possess chromosomally encoded enzymes that can confer resistance to McC7. One such enzyme is RimL, an acetyltransferase that normally acts on ribosomal proteins but can also acetylate and inactivate the processed form of McC7. nih.govresearchgate.net The existence of such enzymes suggests a broader, pre-existing potential for resistance within bacterial populations. researchgate.net

EnzymeFunctionMechanism of ActionTarget Molecule(s)
MccE AcetyltransferaseAdds an acetyl group to the α-amino group of the aminoacyl moiety.Processed this compound (Aspartyl-adenylate)
MccF PeptidaseCleaves the amide bond between the peptide and nucleotide parts.Unprocessed and Processed this compound
RimL AcetyltransferaseAdds an acetyl group to the active component.Processed this compound

Horizontal Gene Transfer of Resistance Determinants

The dissemination of resistance to this compound is significantly influenced by the horizontal gene transfer (HGT) of the genetic determinants encoding immunity and inactivation enzymes. The genes responsible for McC7 production and immunity (mccABCDEF) are typically located on plasmids. nih.govnih.gov Plasmids are mobile genetic elements that can be readily transferred between different bacteria, even across species boundaries, facilitating the rapid spread of resistance.

Several lines of evidence support the role of HGT in the distribution of McC7 resistance. Genomic analysis of microcin gene clusters often reveals a G+C content that is significantly lower than that of the host bacterium's chromosome, suggesting the clusters were acquired from a different organism. encyclopedia.pub For instance, the G+C content for the McC7 gene cluster is around 34%, much lower than the 51% average for the E. coli chromosome. encyclopedia.pub These gene clusters are also frequently flanked by genetic elements like direct repeats, which are often associated with mobile DNA. encyclopedia.pub

The transfer of these resistance genes is not confined to closely related enteric bacteria. pnas.org Bioinformatic studies have identified mcc gene clusters in distantly related organisms, including marine cyanobacteria of the genus Synechococcus, providing strong evidence for cross-phylum HGT. pnas.orgmicrobiologyresearch.org Furthermore, genes homologous to the McC7 resistance enzyme MccF have been discovered as standalone genes in the genomes of various bacteria, such as Bacillus anthracis, unlinked to other mcc genes. nih.gov This suggests that resistance determinants can be acquired independently of the full biosynthetic cluster, providing a defense mechanism for a wider range of bacteria. nih.gov The acquisition of these genes allows bacteria that have never produced the microcin themselves to become resistant. frontiersin.org

Evolutionary Dynamics and Emergence of this compound Resistance

The emergence of resistance to this compound is an evolutionary process driven by the strong selective pressure the antibiotic exerts on bacterial populations. By inhibiting protein synthesis, a fundamental cellular process, McC7 effectively kills or halts the growth of susceptible cells, creating an environment where any bacterium with a resistance-conferring mutation has a profound survival advantage. nih.govfrontiersin.org

In target bacteria lacking dedicated inactivation enzymes, resistance most commonly arises from spontaneous mutations in genes whose products are involved in the uptake of McC7. researchgate.net The primary route of entry for McC7 into E. coli is the YejABEF ABC transporter. mdpi.com Mutations that alter or inactivate this transporter prevent the antibiotic from entering the cell, thereby conferring resistance. nih.govresearchgate.net Less frequently, mutations can occur in the gene for the intracellular target, aspartyl-tRNA synthetase, altering it in such a way that it no longer binds to the processed McC7 inhibitor while retaining its essential function. researchgate.net

The evolutionary dynamics of antibiotic resistance are complex and depend on factors such as the specific drug and the genetic background of the bacteria. plos.org For instance, the rate at which resistance evolves can be influenced by the drug's dose-response characteristics and the availability of specific mutations. plos.org While general principles of antibiotic resistance evolution apply to McC7, its nature as a peptide-nucleotide conjugate presents a unique evolutionary challenge for bacteria. plos.orgbiorxiv.org The involvement of microcins in the competitive and antagonistic interactions between bacteria in natural ecosystems, such as the mammalian gut, provides a constant battlefield where these evolutionary dynamics play out, leading to the selection and spread of resistant strains. researchgate.netfrontiersin.org

Ecological Roles and Inter Microbial Interactions

Competitive Advantage in Microbial Communities and Microbiome Dynamics

The production of Microcin (B1172335) C7 confers a significant competitive advantage to the producing bacterium, particularly within the densely populated and highly competitive environment of the gut. frontiersin.orgnih.gov By inhibiting the growth of closely related species, such as other strains of E. coli and bacteria from the genera Klebsiella, Salmonella, and Shigella, the producer can secure its niche and access to limited resources. frontiersin.orgnih.gov This antagonistic interaction, a form of amensalism, is a key factor in regulating the dynamics of microbial communities. frontiersin.org

The ability of microcinogenic bacteria to outcompete other strains has been observed in vivo, suggesting a direct role in colonization and persistence within the mammalian gut. nih.gov The production of such antimicrobial peptides is a primary mechanism by which bacteria compete with one another, helping to stabilize or, conversely, skew the microbiome towards a dysbiotic state. nih.gov

Role in Shaping Microbiome Composition (e.g., intestinal microbiota)

Microcin C7 has been shown to selectively regulate the composition of the intestinal microbiota. frontiersin.org Studies in broilers have demonstrated that dietary supplementation with this compound can lead to a decrease in the numbers of total bacteria and Escherichia coli, while simultaneously increasing the population of beneficial Lactobacillus. frontiersin.org Similarly, in weaned piglets, this compound administration has been observed to reverse intestinal microbiota dysbiosis by increasing the abundance of Lactobacillus and Bifidobacterium and decreasing Escherichia coli levels. researchgate.net

Table 1: Effects of this compound on Intestinal Microbiota

OrganismEffect of this compound AdministrationStudy Model
LactobacillusIncreased abundanceBroilers, Weaned Piglets
BifidobacteriumIncreased abundanceWeaned Piglets
Escherichia coliDecreased abundanceBroilers, Weaned Piglets
Total BacteriaDecreased abundanceBroilers

Influence on Biofilm Formation and Dispersal

The influence of this compound on biofilm formation is a complex aspect of its ecological role. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection and facilitates adhesion. researchgate.netmdpi.com While direct studies detailing the specific mechanisms of this compound on biofilm matrix composition and dispersal are limited, some evidence suggests an indirect role.

Probiotic E. coli strains capable of producing this compound have been shown to inhibit the biofilm formation of various pathogenic bacteria. nih.gov Furthermore, research has indicated that E. coli strains that encode for microcins are significantly more likely to also possess genes for type I pili, which are crucial for adhesion and the initial stages of biofilm formation. nih.gov This suggests a potential coordinated strategy where adhesion factors and antimicrobial production are linked to enhance colonization and competition.

The process of biofilm dispersal, an active mechanism for bacteria to leave a mature biofilm and colonize new surfaces, can be triggered by various environmental cues. bactiguard.commdpi.com While antimicrobial peptides, in general, are being explored for their potential to disrupt biofilms, specific data on this compound's role in triggering this process is not yet well-defined.

Interactions with Other Antimicrobial Compounds and Phages

This compound exhibits interactive effects when combined with other antimicrobial agents, including bacteriophages. Studies have demonstrated a synergistic relationship between a this compound-producing probiotic E. coli strain and a bacteriophage cocktail in reducing gut colonization by multidrug-resistant E. coli. nih.govfrontiersin.org While either agent alone showed limited efficacy, their combined use resulted in a significant and more persistent reduction of the target pathogen. nih.govfrontiersin.org This synergy highlights the potential of combination therapies to overcome the limitations of individual agents, such as the development of phage resistance. nih.gov

The mechanisms of action and resistance for microcins can sometimes overlap with those of conventional antibiotics and bacteriophages, leading to cross-effects. frontiersin.org For instance, the cellular uptake of some microcins involves receptors that are also utilized by certain phages and antibiotics, a "Trojan horse" strategy that can lead to shared resistance pathways. researchgate.net

Evolutionary Pressures Driving this compound Production and Specificity

The production of this compound is subject to significant evolutionary pressures, which have shaped its genetic makeup and specificity. The genes responsible for microcin production are often located on plasmids, which facilitates their transfer between different bacterial strains and even species through horizontal gene transfer. nih.gov The G+C content of the gene clusters for this compound is notably lower than that of the host E. coli chromosome, suggesting that these genes may have been acquired from another source. nih.gov

This mobility provides an adaptive advantage, allowing for the rapid dissemination of this competitive tool within microbial communities. nih.gov The high stability of microcins in the gastrointestinal tract and their narrow spectrum of activity, which minimizes harm to the host microbiota, are traits that have likely been selected for in the competitive gut environment. researchgate.net The evolution of specific immunity mechanisms in the producing strain is a crucial counterpart to the production of this potent toxin, preventing self-intoxication and ensuring the producer reaps the benefits of its antimicrobial arsenal. frontiersin.orgnih.gov

Advanced Research Methodologies for Microcin C7 Studies

Genetic Engineering and Mutagenesis for Functional Analysis of Gene Clusters

The biosynthesis of McC7 is governed by a plasmid-borne gene cluster, typically consisting of the genes mccA, mccB, mccC, mccD, and mccE. nih.govmdpi.com Genetic engineering and mutagenesis have been pivotal in dissecting the function of each gene within this cluster. The mccA gene, one of the smallest known protein-encoding bacterial genes at just 21 base pairs, encodes the primary heptapeptide (B1575542) precursor, MRTGNAN. mdpi.comacs.org

Site-directed mutagenesis has been a key technique to understand the structure-function relationships of the MccA peptide. In one study, codons 2 through 7 of the mccA gene were systematically replaced with codons for 19 other standard amino acids, generating 114 mutations. mdpi.comnih.gov This comprehensive analysis revealed that 28 of these variants did not significantly alter the biological activity of the resulting peptide. mdpi.comnih.gov Such studies are crucial for identifying essential residues for activity and regions that can be modified to enhance properties like stability. For instance, mutagenesis has been employed to create trypsin-resistant variants of McC7, a significant step towards improving its viability as a therapeutic agent. researchgate.net

The functions of the other genes in the cluster have also been determined through genetic approaches. The mccB gene product is responsible for adenylating the C-terminal asparagine of the MccA peptide, a critical step in its maturation. mdpi.comacs.org The genes mccD and mccE are involved in the subsequent aminopropylation of the phosphoramidate (B1195095) group, a modification that enhances the antibiotic's activity approximately tenfold. nih.govnih.gov The mccC gene encodes an efflux pump for exporting the mature antibiotic out of the producing cell. nih.gov Furthermore, some gene clusters include mccF, which provides self-immunity to the producing organism by hydrolyzing the amide bond of McC7. nih.gov

GeneFunction in Microcin (B1172335) C7 Biosynthesis and ActivityReference
mccAEncodes the heptapeptide precursor (MRTGNAN). mdpi.comacs.org
mccBCatalyzes the adenylation of the C-terminal asparagine of the MccA peptide. mdpi.comacs.org
mccCEncodes an efflux pump for the export of mature Microcin C7. nih.gov
mccDInvolved in the aminopropylation of the phosphoramidate group. nih.govnih.gov
mccEInvolved in the aminopropylation of the phosphoramidate group and can inactivate processed McC7 via acetylation. nih.govnih.govresearchgate.net
mccFProvides self-immunity by hydrolyzing the amide bond of this compound. nih.gov

High-Throughput Screening for Novel this compound Variants and Analogs

High-throughput screening (HTS) methodologies are essential for discovering novel McC7 variants and analogs with improved properties, such as enhanced antimicrobial activity or broadened target spectrum. researchgate.net These approaches allow for the rapid testing of large libraries of compounds. While specific HTS campaigns solely focused on McC7 are not extensively detailed in the provided results, the principles of HTS are directly applicable.

The generation of variant libraries through methods like site-directed mutagenesis of the mccA gene provides the raw material for HTS. mdpi.comnih.gov These libraries can then be screened for desired activities. For example, after creating 114 mutations of the MccA peptide, researchers screened these variants and identified 28 that retained significant biological activity. mdpi.com This process can be scaled up to screen for variants with resistance to enzymatic degradation, as demonstrated by the identification of trypsin-resistant McC7 mutants. researchgate.net

Furthermore, the discovery of McC7-like compounds in diverse bacteria through bioinformatics suggests a natural library of analogs that can be explored. asm.org HTS can be employed to assess the antimicrobial activity of these naturally occurring variants against a panel of pathogenic bacteria. The development of synthetic analogs, where the terminal amino acid is chemically altered, has also produced McC7-like compounds that inhibit different aminoacyl-tRNA synthetases, highlighting the potential for creating novel antibiotics through a combination of synthesis and screening. mdpi.comresearchgate.net

Proteomics and Metabolomics Approaches for Target Identification and Pathway Analysis

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the proteins and metabolites within a biological system, respectively. revespcardiol.org These approaches are invaluable for identifying the molecular targets of McC7 and understanding the metabolic pathways it perturbs.

The primary target of McC7 is aspartyl-tRNA synthetase (AspRS). frontiersin.org Inside the target cell, McC7 is processed, releasing a toxic, non-hydrolyzable aspartyl-adenylate analog. acs.orgembopress.org This molecule mimics the natural substrate of AspRS, thereby inhibiting protein synthesis. acs.orgembopress.org While the primary target is known, proteomics can be used to identify other potential off-target effects or downstream consequences of AspRS inhibition. For instance, analyzing the proteome of bacteria treated with McC7 could reveal changes in the expression of stress response proteins or other cellular machinery affected by the halt in protein synthesis.

Metabolomics can provide further insights into the metabolic state of cells affected by McC7. By analyzing the changes in metabolite concentrations, researchers can map the metabolic pathways that are disrupted. For example, a decrease in the products of pathways that require aspartate could be observed. Integrated proteomic and metabolomic analyses can offer a comprehensive picture of the cellular response to McC7, potentially uncovering new mechanisms of action or resistance. mdpi.comunige.ch These techniques can also be applied to study the effects of McC7 in more complex environments, such as the gut microbiome, to understand its impact on microbial community structure and function. nih.gov

Recombinant Expression and Purification Strategies for this compound and its Components

The production of McC7 and its biosynthetic enzymes for research purposes relies heavily on recombinant expression and purification strategies. These methods allow for the generation of large quantities of pure material for biochemical and structural studies.

The genes from the mcc cluster are typically cloned into expression vectors, such as pBR322 or pACYC184, and introduced into a suitable host strain, usually E. coli. nih.gov Overexpression of the entire cluster can lead to the production and secretion of mature McC7. For the purification of McC7 itself, methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used. oup.com

Individual components of the biosynthetic pathway can also be expressed and purified. For example, the MccB enzyme has been expressed in E. coli BL21(DE3) cells and purified to study its adenylation activity in vitro. asm.org In some cases, co-expression with chaperone proteins like GroEL/GroES is necessary to obtain soluble, active protein. asm.org Similarly, the MccE acetyltransferase domain has been expressed and purified for biochemical and structural analysis. nih.gov These purified components are essential for reconstituting the biosynthetic pathway in vitro and for detailed enzymatic characterization.

ComponentExpression SystemPurification MethodReference
This compoundE. coli carrying mcc gene cluster plasmidReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) oup.com
MccBE. coli BL21(DE3)Affinity Chromatography (e.g., Ni-NTA) asm.org
MccE (Acetyltransferase Domain)E. coli Rosetta2 (DE3)Affinity Chromatography, Size-Exclusion Chromatography nih.gov

Crystallography and NMR Spectroscopy for Target-Ligand Complex Characterization

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones for determining the three-dimensional structures of McC7, its biosynthetic enzymes, and their complexes with substrates and inhibitors at atomic resolution.

Crystallography has provided profound insights into the McC7 system. The crystal structure of MccB has been solved alone and in complex with various ligands, including the MccA peptide and ATP analogs. embopress.org These structures revealed a unique "peptide clamp" domain in MccB that is crucial for recognizing and binding the heptapeptide substrate. embopress.org The crystal structure of the MccE acetyltransferase domain has also been determined in complex with acetyl-CoA and various substrates, including processed McC7. researchgate.netnih.gov These structures elucidated the molecular basis for how MccE recognizes and detoxifies McC7. nih.gov Furthermore, the structure of MccF, the immunity protein, has been solved, revealing how it specifically hydrolyzes McC7 to protect the producing cell. nih.gov

NMR spectroscopy has been instrumental in confirming the chemical structure of McC7 and its intermediates. nih.gov 1D and 2D NMR techniques, including 15N-HSQC and 31P-HMBC, were used to definitively establish the presence of the N-P phosphoramidate bond in McC7. acs.org NMR has also been used to characterize the structure of McC7 derivatives, such as those lacking the N-terminal formyl group or the aminopropyl moiety, which were identified as minor products during purification. nih.gov

Biotechnological and Research Applications Non Clinical Focus

Development of Microcin (B1172335) C7 as a Research Tool for Bacterial Physiology Studies

The distinct "Trojan horse" mechanism of Microcin C7 renders it an exceptional tool for interrogating fundamental processes in bacterial physiology. Its mode of action, which involves mimicking an essential cellular component to gain entry and subsequently inhibit a vital enzyme, provides researchers with a specific probe to study protein synthesis and transport mechanisms.

Inhibition of Protein Synthesis: McC7's primary target is aspartyl-tRNA synthetase (AspRS), a crucial enzyme for protein translation. researchgate.netmdpi.com After being transported into a susceptible bacterial cell, McC7 is processed, releasing a toxic non-hydrolyzable aspartyl-adenylate analog. acs.org This molecule binds to and inhibits AspRS, effectively halting protein synthesis. researchgate.netacs.org This specific inhibition allows researchers to study the consequences of shutting down this central pathway, observing its effects on cell growth, stress responses, and other physiological processes.

Studying Transport Mechanisms: The entry of McC7 into the bacterial cell is a multi-step process that relies on specific transporters. It first interacts with the OmpF porin on the outer membrane and is then actively transported across the inner membrane by the YejABEF ABC transporter. mdpi.commdpi.com This dependency makes McC7 a useful substrate for studying the function, specificity, and regulation of these transport systems. Researchers can use McC7 uptake assays to characterize transporter mutants and understand the dynamics of molecule import in Gram-negative bacteria. mdpi.com The heptapeptide (B1575542) portion of McC7 is primarily responsible for this recognition and transport, highlighting its importance in the molecule's delivery. researchgate.net

Potential for Genetic Engineering of Producer Strains for Enhanced Production

The production of this compound is governed by a set of genes located on a plasmid. nih.govfrontiersin.org This genetic basis provides a direct route for enhancing its production through genetic engineering techniques. The entire mcc gene cluster, which includes genes for the precursor peptide (mccA), maturation enzymes (mccB, mccD, mccE), and immunity/export (mccC, mccF), has been successfully cloned into high-copy-number vectors like pBR322 and pACYC184. acs.orgnih.gov

This cloning has led to the overproduction of McC7 in host strains like Escherichia coli. nih.gov By placing the mcc gene cluster under the control of strong, inducible promoters, researchers can precisely control and maximize the synthesis of the antimicrobial peptide. The development of such engineered strains is a critical step for producing large quantities of McC7 for research and biotechnological applications, overcoming the limitations of natural production levels. mdpi.com With the advancements in synthetic biology and metabolic engineering, the era of biosynthetically produced antimicrobial peptides like McC7 has arrived, offering a more scalable and cost-effective alternative to chemical synthesis. mdpi.com

Exploration of this compound as a Scaffold for Novel Antimicrobial Agents (Pre-Clinical Development)

The unique structure of this compound, a peptide-nucleotide conjugate, makes it an attractive scaffold for developing new antimicrobial drugs. nih.gov Its "Trojan horse" strategy allows it to bypass certain resistance mechanisms by using the bacterium's own transport systems to gain entry. frontiersin.org Researchers are actively exploring ways to modify the McC7 molecule to enhance its properties and broaden its applicability.

Peptide Engineering: The heptapeptide precursor of McC7, encoded by the mccA gene, is a prime target for genetic modification. mdpi.com Site-directed mutagenesis has been employed to create variants with altered properties. For instance, by systematically replacing amino acid residues, researchers have developed McC7 variants with increased resistance to degradation by digestive enzymes like trypsin. mdpi.com This is a significant step toward developing orally active antimicrobial agents for veterinary or other applications. mdpi.comresearchgate.net

Enhanced Stability and Activity: A key challenge for peptide-based drugs is their stability in biological environments. mdpi.com Engineering efforts have focused on creating McC7 variants that are more robust. Studies have shown that replacing the second amino acid (arginine) with alanine, threonine, or glutamine can confer trypsin resistance while maintaining significant antimicrobial activity. mdpi.com These findings demonstrate that the peptide portion of McC7 can be engineered to overcome stability issues without compromising its core function. mdpi.comresearchgate.net

The following table summarizes the minimum inhibitory concentrations (MICs) of engineered, trypsin-resistant McC7 variants against an indicator E. coli strain.

McC7 VariantAmino Acid Substitution (Position 2)Trypsin Resistant?MIC (µg/mL)
Wild-Type Arginine (R)NoNot Reported
R2A Alanine (A)Yes12.5 mdpi.com
R2T Threonine (T)Yes25 mdpi.com
R2Q Glutamine (Q)Yes25 mdpi.com

Data sourced from studies on engineered McC7 variants. mdpi.com

These pre-clinical developments highlight the potential of using McC7 as a template to design a new generation of antibiotics that are both potent and selective. mdpi.commicrobiologyresearch.org

Applications in Industrial Microbiology and Biocontrol (e.g., food preservation, agricultural uses, veterinary health for non-human animals)

The potent and targeted activity of this compound, combined with its stability, positions it as a promising agent for various industrial applications, particularly in food preservation, agriculture, and animal health. nih.govdntb.gov.ua

Food Preservation: Bacteriocins, in general, are recognized for their potential as natural food preservatives to ensure food safety by inhibiting foodborne pathogens and spoilage bacteria. mdpi.comfrontiersin.org While nisin is the most widely used bacteriocin (B1578144) in the food industry, microcins like McC7 offer potential against Gram-negative bacteria, a common source of food contamination. mdpi.comnih.gov Its ability to inhibit the growth of bacteria such as E. coli, Salmonella, and Shigella makes it a candidate for extending the shelf-life of various food products. mdpi.comfrontiersin.org

Agricultural Biocontrol: In agriculture, McC7 has been shown to have potential as a biocontrol agent. Research has demonstrated that Pantoea agglomerans, which produces a microcin similar to McC7, can effectively reduce the incidence of fire blight, a destructive bacterial disease in apple and pear trees caused by Erwinia amylovora. frontiersin.org A mutant strain unable to produce the microcin was less effective in controlling the disease, indicating the direct role of the antibiotic in plant protection. frontiersin.org

Veterinary Health: McC7 is being extensively evaluated as an alternative to traditional antibiotics in animal husbandry. dntb.gov.uanih.gov Bacterial infections are a major cause of mortality and economic loss in the livestock and poultry industries. dntb.gov.uanih.gov Dietary supplementation with McC7 has shown positive results in weaned piglets and broilers.

In Weaned Piglets: Studies have shown that adding McC7 to the diet of weaned piglets can improve intestinal morphology, increase growth performance, and significantly reduce the incidence and frequency of diarrhea. mdpi.com

In Broilers: In broiler chickens, dietary McC7 improved the feed conversion ratio, enhanced immune functions, and strengthened the intestinal barrier. frontiersin.orgnih.gov It also modulated the gut microbiota by increasing beneficial Lactobacillus and decreasing E. coli populations. frontiersin.orgnih.gov

The following table summarizes key findings from a study on the effects of dietary this compound on broiler chickens.

ParameterControl GroupMcC7 Supplemented GroupOutcome
Feed/Gain Ratio HigherSignificantly Decreased frontiersin.orgImproved feed efficiency
Serum IgG & IgM BaselineSignificantly Increased frontiersin.orgEnhanced systemic immunity
Jejunum Villus Height BaselineSignificantly Increased frontiersin.orgnih.govImproved intestinal morphology
Cecal Lactobacillus BaselineSignificantly Increased frontiersin.orgnih.govFavorable gut microbiota shift
Cecal E. coli BaselineSignificantly Decreased frontiersin.orgnih.govReduction of potential pathogens

Data compiled from studies on broilers. frontiersin.orgnih.gov

These applications demonstrate the versatility of McC7 as a biocontrol agent, with the potential to reduce the reliance on conventional antibiotics in multiple industries. dntb.gov.uaacs.org

Design of Synthetic Biology Systems Utilizing this compound Components

The genetic and enzymatic components responsible for this compound production are well-defined, making them ideal building blocks for synthetic biology applications. mdpi.com Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. mdpi.com The mcc gene cluster represents a self-contained module for producing a complex, modified peptide antibiotic.

Researchers can harness these components to:

Create Novel Antimicrobial Peptides: The biosynthetic machinery of McC7 can be repurposed to create novel peptide-based inhibitors. By altering the mccA precursor peptide gene and co-expressing it with the maturation enzymes, it is possible to generate new molecules with different peptide sequences attached to the AMP moiety. mdpi.com This "plug-and-play" approach could lead to the development of antimicrobials with new specificities or improved properties.

Develop Biosensors: The specific interaction between McC7 and its target, AspRS, or its transport system, YejABEF, could be engineered into biosensor systems. For example, a system could be designed where the inhibition of a reporter enzyme linked to AspRS activity signals the presence of McC7 or similar compounds.

Engineer Probiotic Bacteria: The mcc gene cluster can be introduced into probiotic bacteria to arm them with antimicrobial capabilities against specific pathogens in the gut. mdpi.com Studies have already demonstrated that transferring the plasmid expression system for another microcin into a non-pathogenic E. coli strain allowed it to inhibit the growth of Salmonella. mdpi.com This creates a "smart" probiotic that can actively combat infections.

The modularity of the McC7 production system, encoded by a compact gene cluster, makes it a valuable tool in the synthetic biology toolkit for developing new therapeutic and biotechnological solutions. mdpi.commicrobiologyresearch.org

Future Directions and Emerging Research Avenues

Unraveling Cryptic Biosynthetic Pathways and Novel Modifications

The biosynthesis of Microcin (B1172335) C7 is a complex process involving post-translational modifications of a precursor peptide. embopress.org While the primary biosynthetic gene cluster (mccABCDE) has been identified in Escherichia coli, there is growing evidence of cryptic or similar biosynthetic pathways in other microorganisms. nih.govresearchgate.net Bioinformatic analyses have revealed gene clusters with homology to the McC7 biosynthetic pathway in diverse bacteria, including marine cyanobacteria like Synechococcus. pnas.org These findings suggest that the ability to produce McC7-like compounds may be more widespread than initially thought. pnas.orgmicrobiologyresearch.org

Future research will likely focus on activating these silent gene clusters to discover novel structural variants of McC7. Understanding the enzymes involved in these cryptic pathways could also unveil new post-translational modification mechanisms, leading to the generation of McC7 analogs with altered properties. embopress.org Genetic engineering and synthetic biology approaches are poised to play a crucial role in this endeavor, allowing for the heterologous expression of these gene clusters and the production of new antimicrobial peptides. nih.govmit.edu

Comprehensive Characterization of Novel Microcin C7-like Peptides from Diverse Microorganisms

Bioinformatic approaches have successfully identified gene clusters in various bacteria that are homologous to the biosynthetic pathway of McC7. pnas.org This has led to the enzymatic synthesis and characterization of McC7-like compounds from a range of microorganisms, including Helicobacter pylori, Streptococcus thermophilus, and even cyanobacteria. asm.org These novel peptides, while sharing a similar core structure with McC7, may possess unique properties due to variations in their peptide sequence and modifications. pnas.org

Systems Biology Approaches to Understand this compound's Network Effects in Complex Environments

The impact of this compound extends beyond its direct bactericidal activity against susceptible strains. In complex microbial communities, such as the gut microbiota, McC7 can have broader network effects, influencing the composition and dynamics of the entire ecosystem. frontiersin.org Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming essential tools to unravel these complex interactions. mit.edu

Future studies will likely employ these multi-omics strategies to understand how McC7 production by one bacterial species affects the gene expression, metabolism, and growth of other community members. frontiersin.org For example, research has shown that McC7 can selectively reduce the population of Escherichia coli while increasing the abundance of beneficial bacteria like Lactobacillus in the cecum of broilers. frontiersin.org This suggests a role for McC7 in shaping the gut microbiota and promoting intestinal health. frontiersin.orgnih.gov By elucidating these network effects, researchers can gain a more holistic understanding of the ecological role of McC7 and its potential applications in modulating microbial communities for therapeutic or agricultural purposes. nih.gov

Exploring Environmental and Ecological Influences on this compound Activity

The production and activity of this compound are not static but are influenced by various environmental and ecological factors. nih.govmdpi.com In its natural habitat, the gut, the efficacy of McC7 can be affected by the surrounding chemical environment and the presence of competing microorganisms. frontiersin.orgasm.org For instance, the production of microcins by E. coli is often induced under stress conditions, such as nutrient depletion. nih.gov

Future research will need to delve deeper into how specific environmental cues, such as pH, temperature, and the availability of nutrients, impact McC7 synthesis and stability. mdpi.comencyclopedia.pub Furthermore, understanding the ecological dynamics of McC7 in mixed microbial populations is crucial. microbiologyresearch.org Studies have begun to explore the synergistic effects of microcins with other antimicrobial compounds, which could lead to more effective treatment strategies. asm.org Investigating how McC7-producing strains compete and coexist with other bacteria will provide valuable insights into the role of this antibiotic in shaping microbial community structure and function. nih.gov

Development of High-Resolution Structural Models for Target-Ligand Complexes with Refined Specificity

The "Trojan horse" mechanism of this compound relies on its specific interaction with the aspartyl-tRNA synthetase (AspRS) inside the target bacterial cell. pnas.orguniprot.org High-resolution structural models of the complex formed between processed McC7 and AspRS are fundamental to understanding this interaction at a molecular level. rcsb.org X-ray crystallography has been instrumental in revealing the three-dimensional structure of the self-immunity protein MccF in complex with an analog of processed McC7, providing insights into the molecular basis of substrate recognition. pnas.orgpnas.org

A significant avenue for future research is the development of even more refined structural models of McC7 and its analogs in complex with their respective aminoacyl-tRNA synthetase targets. nih.govnih.gov These models will be crucial for designing novel McC7 derivatives with enhanced specificity and potency. By understanding the precise atomic interactions that govern binding, scientists can rationally design modifications to the peptide or nucleotide moiety to improve target engagement and overcome potential resistance. embopress.org This structure-guided drug design approach holds great promise for developing a new generation of antibiotics based on the McC7 scaffold. nih.gov

Strategies to Circumvent Resistance Mechanisms for Enhanced Efficacy

The emergence of bacterial resistance is a major challenge for the long-term therapeutic use of any antibiotic, including this compound. nih.gov Bacteria can develop resistance to McC7 through various mechanisms, such as mutations in the transporter responsible for its uptake or through enzymatic inactivation of the antibiotic. microbiologyresearch.orgnih.gov For example, some bacteria produce enzymes like MccE, an acetyltransferase, which modifies and detoxifies processed McC7. nih.govresearchgate.net

A critical area of future research is the development of strategies to circumvent these resistance mechanisms. One approach involves engineering McC7 variants that are less susceptible to enzymatic degradation. mdpi.comnih.gov For example, researchers have successfully created trypsin-resistant mutants of McC7 by altering the peptide sequence. nih.govresearchgate.net Another strategy is to develop inhibitors of the resistance-conferring enzymes. Understanding the structure and function of proteins like MccE and MccF, which are involved in self-immunity and can confer resistance, is key to designing such inhibitors. pnas.orgnih.gov By combining modified McC7 with inhibitors of resistance, it may be possible to enhance its efficacy and prolong its clinical utility. mdpi.comencyclopedia.pub

Concluding Remarks

Synthesis of Current Academic Understanding of Microcin (B1172335) C7

Microcin C7 (McC7) is a potent, ribosomally synthesized antimicrobial peptide belonging to the bacteriocin (B1578144) family. nih.gov Current scientific consensus identifies it as a "Trojan horse" antibiotic, a class of molecules that gain entry into target cells by mimicking essential nutrients. frontiersin.orgnih.govembopress.org Its structure is a key determinant of its function. McC7 consists of a heptapeptide (B1575542) with the sequence MRTGNAD, which is covalently linked to a modified adenosine (B11128) monophosphate (AMP). nih.govmdpi.com The linkage occurs via an N-acyl phosphoramidate (B1195095) bond at the C-terminal aspartic acid. nih.gov Further modifications include the formylation of the N-terminal methionine and the addition of an aminopropyl group to the phosphate (B84403), a feature that enhances its biological activity approximately tenfold. nih.gov

The biosynthesis of McC7 is a complex process encoded by the mccABCDEF gene cluster found on plasmids in certain Escherichia coli strains. nih.govnih.gov The process is typically induced by nutrient depletion or other cellular stress conditions. nih.gov

The mccA gene, one of the shortest protein-encoding genes known, codes for the precursor heptapeptide. nih.gov

The enzyme encoded by mccB catalyzes the adenylation of the heptapeptide's C-terminus. nih.govembopress.org

The mccD and mccE gene products are responsible for adding the aminopropyl group. nih.gov

Finally, the mccF gene product provides immunity to the producing cell, and an efflux pump exports the mature McC7. nih.gov

Once exported, McC7 targets a narrow spectrum of Gram-negative bacteria, primarily those closely related to E. coli, such as Salmonella, Shigella, and Klebsiella species. frontiersin.orgmdpi.com Its entry into susceptible cells is mediated by the YejABEF inner membrane ABC transporter, which recognizes the peptide portion of McC7. nih.gov Inside the target cell's cytoplasm, cellular peptidases cleave the heptapeptide, releasing the toxic payload: a non-hydrolyzable aspartyl-adenylate analogue. nih.govpnas.org This molecule acts as a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme for protein synthesis. pnas.org By mimicking the aspartyl-AMP intermediate of the aminoacylation reaction, it effectively blocks the attachment of aspartate to its cognate tRNA, leading to the cessation of translation and ultimately, cell death. nih.govpnas.org

Table 1: Key Genes in this compound Biosynthesis

Gene Function
mccA Encodes the 7-amino-acid precursor peptide (MRTGNAN). nih.gov
mccB Catalyzes the adenylation of the peptide, linking it to AMP. nih.govembopress.org
mccD / mccE Mediate the addition of an aminopropyl group to the phosphate. nih.gov
mccC Encodes the efflux pump for exporting mature McC7 from the cell. nih.gov
mccF Provides self-immunity to the producing organism. nih.gov

Broader Implications for Bacteriocin Research and Microbial Ecology

The unique characteristics of this compound carry significant implications for the broader fields of bacteriocin research and microbial ecology. In an era marked by rising antibiotic resistance, bacteriocins like McC7 are viewed as highly promising alternatives to conventional antibiotics. nih.govresearchgate.netnih.gov Their potent and specific activity, combined with a lower propensity for inducing resistance, makes them attractive candidates for therapeutic development. nih.govfrontiersin.org The "Trojan horse" mechanism of McC7 is a particularly compelling area of study, offering a blueprint for designing novel antimicrobials that can overcome the formidable outer membrane barrier of Gram-negative bacteria. microbiologyresearch.org Researchers are actively engineering McC7 variants to enhance properties like stability against digestive enzymes, which could expand their application. mdpi.com

From an ecological perspective, microcins are key mediators of microbial competition and community dynamics. microbiologyresearch.orgresearchgate.net Produced by enterobacteria, McC7 functions as a weapon in the constant struggle for resources within complex environments like the mammalian gut. nih.gov Studies have shown that microcin-producing E. coli can suppress populations of competitors, including pathogenic strains of Salmonella and other E. coli. nih.govmdpi.com This suggests that bacteriocins play a crucial role in shaping the composition and stability of the gut microbiota, potentially influencing host health. frontiersin.orgmicrobiologyresearch.org The discovery of McC-like gene clusters in diverse environments, such as in marine cyanobacteria, indicates that this form of microbial antagonism is not confined to the gut and may be a widespread ecological strategy. pnas.orgmicrobiologyresearch.org This expands our understanding of the chemical dialogues and competitive interactions that govern microbial ecosystems globally.

Table 2: Research Findings on this compound's Impact

Research Area Key Finding Implication
Antimicrobial Development McC7 has potent activity against specific Gram-negative pathogens. frontiersin.orgmdpi.com A potential framework for new antibiotics targeting resistant bacteria. nih.govnih.gov
Genetic Engineering The peptide moiety can be mutated to alter properties like enzyme resistance. mdpi.com Opportunity to create bio-engineered bacteriocins with improved therapeutic profiles. nih.gov
Microbial Ecology McC7-producing bacteria can inhibit the growth of related species (Salmonella, E. coli). nih.govpnas.org Highlights its role in structuring microbial communities and competitive exclusion. microbiologyresearch.orgresearchgate.net
Host-Microbe Interaction In broilers, McC7 supplementation improved gut barrier function and modulated microbiota. frontiersin.org Potential use as a feed additive to enhance animal health and as an alternative to antibiotic growth promoters. frontiersin.orgmdpi.com

Summary of Key Knowledge Gaps and Future Research Imperatives

Despite significant advances in understanding this compound, several knowledge gaps remain, pointing toward critical areas for future research. A primary challenge is translating its potent in vitro activity into widespread practical applications. nih.govnih.gov The commercial use of McC7, particularly in sectors like livestock and poultry, remains limited. researchgate.netnih.gov

Key Knowledge Gaps:

Practical Application and Stability: The sensitivity of McC7 to degradation by digestive enzymes like trypsin is a major obstacle for its use as an oral therapeutic or feed additive. mdpi.com While lab-based engineering has shown promise, developing variants that are both stable and highly active in vivo is an ongoing challenge.

Cost-Effective Production: Current methods for synthesizing or purifying antimicrobial peptides can be expensive, hindering large-scale production and application. nih.gov

Ecological Dynamics: While it's known that microcins mediate competition, the specific environmental cues that regulate their production and their precise quantitative impact on microbial community structure in different niches are not fully understood. microbiologyresearch.orgresearchgate.net

Complete Diversity: The full extent of microcin diversity in nature is likely underestimated. nih.gov Bioinformatic pipelines have only recently begun to uncover the widespread distribution of microcin-like gene clusters across different bacterial phyla and environments. pnas.orgmicrobiologyresearch.org

Future Research Imperatives:

Protein Engineering and Drug Design: A major focus should be on the rational design and engineering of McC7 analogs with enhanced stability, broader activity spectra, or novel cellular targets. nih.govmdpi.com This includes creating variants resistant to proteases for oral administration.

In Vivo Substantiation: There is a need for more comprehensive in vivo studies in animal models to validate the efficacy and safety of McC7 and its derivatives, building upon initial promising results. mdpi.com

Biosynthetic Pathway Optimization: Research into optimizing heterologous expression systems and developing cost-effective, scalable production methods for McC7 is essential for its commercial viability. nih.gov

Ecological and Metagenomic Studies: Future work should employ metagenomic and functional screening approaches to discover novel microcins and to better understand their ecological roles, regulation, and distribution in diverse habitats, from the human microbiome to marine ecosystems. microbiologyresearch.orgnih.gov

Addressing these gaps will be crucial for unlocking the full therapeutic and biotechnological potential of this compound and the broader class of microcin bacteriocins.

Q & A

Q. What is the mechanism of action of Microcin C7 (McC) against bacterial cells?

McC acts as a translation inhibitor by mimicking aspartyl-adenylate, targeting aspartyl-tRNA synthetase. Its uptake in E. coli depends on the Yej transporter. Researchers determined this using Yej+rimL- strains and minimum inhibitory concentration (MIC) assays to compare wild-type and transporter-deficient bacteria .

Q. What experimental models are used to assess McC's antibacterial activity?

The Yej+rimL- E. coli strain is a standard model for McC studies. MIC values are determined via broth microdilution, where bacterial growth inhibition is measured after 18–24 hours of incubation at 37°C. This method ensures reproducibility across labs .

Q. How is the minimum inhibitory concentration (MIC) of McC quantified?

MIC is measured using serial dilutions of McC in Mueller-Hinton broth, inoculated with ~10⁵ CFU/mL of the indicator strain. The lowest concentration showing no visible growth after 24 hours is recorded. Agar dilution methods are also employed for validation .

Q. What structural features of McC are critical for its bioactivity?

McC’s C-terminal aspartamide-AMP moiety is essential for binding aspartyl-tRNA synthetase. Post-translational modifications, including a modified heptapeptide backbone, enhance stability. Site-directed mutagenesis studies (e.g., R2A mutation) confirm these structural requirements .

Advanced Research Questions

Q. How can researchers design experiments to enhance McC's resistance to proteolytic degradation?

  • Methodology : Use site-directed mutagenesis on the mccA gene to replace arginine residues (e.g., R2A, R2T, R2Q) in the trypsin cleavage site.
  • Validation : Treat engineered McC variants with trypsin in vitro, then measure residual activity via MIC assays. Yang et al. (2023) reported post-trypsin MIC values of 12.5 μg/mL (R2A), 25 μg/mL (R2T/R2Q) against E. coli .

Q. What strategies resolve contradictions in McC’s efficacy across bacterial strains?

  • Comparative genomics : Analyze Yej transporter gene expression levels in resistant vs. susceptible strains.
  • Standardized protocols : Control variables like pH, temperature, and inoculum size. For example, MIC discrepancies may arise from differences in transporter affinity or extracellular protease activity .

Q. How can mass spectrometry (MS) analyze McC’s stability under physiological conditions?

  • Protocol : Incubate McC with gastric fluid or proteases (e.g., pepsin, trypsin), then use LC-MS/MS to detect degradation products.
  • Data interpretation : Compare fragmentation patterns to identify cleavage sites. MS also quantifies intact McC concentrations post-treatment, correlating stability with bioactivity .

Q. What challenges exist in studying McC’s molecular interactions with target enzymes?

  • Crystallography limitations : McC’s instability complicates crystallization. Workarounds include using stabilized analogs or cryo-EM.
  • Enzyme inhibition assays : Measure ATP-pyrophosphate exchange rates in aspartyl-tRNA synthetase with/without McC. Competitive inhibition constants (Kᵢ) provide mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on McC’s pH-dependent activity?

  • Hypothesis testing : Replicate experiments under varying pH (4.0–7.4) using standardized buffers.
  • Mechanistic exploration : Use fluorescence polarization to assess McC-enzyme binding affinity at different pH levels. Contradictions may arise from pH-induced structural changes in McC or the target .

Q. Why do some studies report McC resistance in E. coli despite functional Yej transporters?

  • Possible factors : Mutations in the Yej substrate-binding pocket or efflux pump upregulation.
  • Experimental design : Combine whole-genome sequencing of resistant strains with transporter knockout/complementation assays to isolate resistance mechanisms .

Methodological Best Practices

  • Reproducibility : Document McC purification steps (e.g., HPLC gradients, solvent systems) and storage conditions (-80°C in lyophilized form) to ensure batch consistency .
  • Ethical considerations : Follow institutional guidelines for antimicrobial peptide research, including containment protocols for engineered variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.